3'-O-Acetylthymidine

Vue d'ensemble

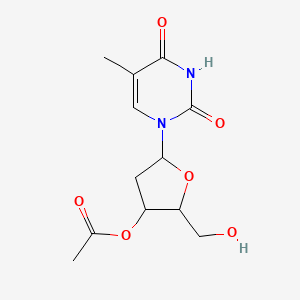

Description

3’-O-Acetylthymidine is a modified nucleoside derivative of thymidine, where an acetyl group is attached to the 3’-hydroxyl group of the thymidine molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetylthymidine typically involves the acetylation of thymidine. One common method is the reaction of thymidine with acetic anhydride in the presence of a catalyst such as aluminum chloride or pyridine. The reaction is carried out in an anhydrous solvent like benzene or dichloromethane at room temperature or under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of 3’-O-Acetylthymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Analyse Des Réactions Chimiques

Formation of Intermediates

3'-O-Acetylthymidine is involved in the formation of various intermediates during chemical reactions, including:

-

5'-O-dimethoxytritylthymidine(3'-5')-3'-O-acetylthymidine H-phosphonate (3)

-

S-(2-pyridyl) 5'-O-dimethoxytritylthymidine(3'-5')-3'-O-acetylthymidine phosphorothioate (5)

Reactions with Phosphorylating Agents

This compound reacts with phosphorylating agents to form nucleotide derivatives . For example, it is used to synthesize 3'-O-ethylthymidilyl-(5',5')-3'-O-ethyl-5'-thymidilic acid, 2,2,-dichloroethyl ester .

Role in Metaphosphate Activation

3'-acetylthymidine 5'-phosphate is activated by TPS (2,4,6-triisopropylbenzenesulfonyl chloride) and DCC (dicyclohexylcarbodiimide) . 31P NMR is used to monitor the reaction, which suggests that a pyridinium derivative of metaphosphate is not directly formed from a mixed anhydride but appears later in the reaction .

Use in Phosphorylation Methods

This compound is utilized in phosphorylation methods to create various compounds, such as 5'-O-acetylthymidine 3'-benzyl phosphorochloridate .

Reaction Conditions

Reactions involving this compound are typically carried out under anhydrous conditions with inert atmospheres like argon to prevent unwanted side reactions .

Hydrolysis

The 3'-O-acetyl group's metabolic instability may be medicinally valuable .

Applications De Recherche Scientifique

Synthesis and Modification of Nucleotides

3'-O-Acetylthymidine serves as a crucial building block in the synthesis of modified oligonucleotides. It can react with nucleotide-5'-phosphorylating agents to form dinucleotides, which are essential for studying the properties and functions of nucleic acids.

Key Reactions:

- Direct Acetylation: Reacting thymidine with acetylating agents like acetic anhydride produces this compound.

- Enzymatic Hydrolysis: Selective hydrolysis can yield this compound from 3',5'-di-O-acetylthymidine using enzymes such as porcine pancreatic lipase.

Antitumor Activity

Research indicates that this compound exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. Its mechanism involves inhibiting DNA synthesis and inducing apoptosis in malignant cells.

Biochemical Pathways:

- Inhibition of DNA Synthesis: The compound interferes with the replication process of cancerous cells.

- Induction of Apoptosis: It triggers programmed cell death, effectively targeting tumor cells.

Enzyme Substrate Studies

The compound is employed as a substrate to study enzyme activity, particularly in the context of nucleic acid metabolism. Its hydrolysis by various lipases and esterases has been investigated to understand enzyme specificity and kinetics .

Potential Antiviral Properties

This compound has been explored for its potential antiviral properties. It acts as a nucleotide analog that can inhibit viral replication by mimicking natural substrates required for nucleic acid synthesis.

Case Study 1: Synthesis of Modified Nucleotides

A study demonstrated the synthesis of novel phosphoramidites starting from this compound. This involved a multi-step reaction sequence that highlighted its utility in creating bioactive compounds with potential therapeutic applications.

Case Study 2: Interaction with Enzymes

Research focused on the interaction between this compound and various enzymes involved in nucleotide metabolism revealed insights into its binding affinities and inhibition mechanisms. Techniques such as NMR spectroscopy were utilized to analyze these interactions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Nucleotide Synthesis | Building block for modified oligonucleotides; reacts with phosphorylating agents |

| Antitumor Research | Exhibits antitumor activity; inhibits DNA synthesis and induces apoptosis |

| Enzyme Activity Studies | Substrate for studying enzyme kinetics and specificity |

| Antiviral Research | Potential inhibitor of viral replication through mimicry of natural substrates |

| Synthesis of Bioactive Compounds | Precursor for synthesizing analogs with therapeutic potential |

Mécanisme D'action

The mechanism of action of 3’-O-Acetylthymidine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The acetyl group at the 3’-position can influence the binding affinity of nucleic acids to proteins and other molecules, thereby modulating various biochemical pathways . The molecular targets include enzymes involved in nucleic acid metabolism and repair .

Comparaison Avec Des Composés Similaires

5’-O-Acetylthymidine: Another acetylated derivative of thymidine with the acetyl group at the 5’-position.

3’,5’-Di-O-Acetylthymidine: A compound with acetyl groups at both the 3’- and 5’-positions.

3’-O-Acetyluridine: An acetylated derivative of uridine.

Uniqueness: 3’-O-Acetylthymidine is unique due to its specific acetylation at the 3’-position, which can lead to distinct biochemical properties and applications compared to other acetylated nucleosides. Its specific interactions with nucleic acids and proteins make it a valuable tool in nucleic acid research and therapeutic development .

Activité Biologique

3'-O-Acetylthymidine (3'-O-AcThd) is a synthetic nucleoside analog derived from thymidine, which has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores the biological activity of 3'-O-AcThd, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of an acetyl group at the 3' position of the thymidine molecule. This modification enhances its stability and bioavailability compared to unmodified nucleosides. The chemical structure can be represented as follows:

The biological activity of 3'-O-AcThd primarily stems from its role as a nucleoside analog, which can interfere with nucleic acid synthesis. The following mechanisms have been identified:

- Inhibition of Viral Replication : 3'-O-AcThd exhibits antiviral properties by mimicking natural nucleotides, thereby inhibiting viral polymerases. This action disrupts the replication cycle of viruses such as HIV and herpes simplex virus (HSV) .

- Antitumor Activity : Research indicates that 3'-O-AcThd may possess cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells by disrupting DNA synthesis and repair mechanisms .

Antiviral Activity

A study investigating the antiviral effects of 3'-O-AcThd demonstrated significant inhibition of HSV replication in vitro. The compound reduced viral titers by up to 90% at concentrations as low as 10 μM, showcasing its potential as a therapeutic agent against viral infections .

Antitumor Activity

In vitro assays have revealed that 3'-O-AcThd exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways . The following table summarizes key findings from various studies:

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis | |

| PC-3 (Prostate) | 12 | Cell cycle arrest | |

| HSV | <10 | Inhibition of viral replication |

Case Studies

A notable case study involved the use of 3'-O-AcThd in combination therapy for HIV-infected patients. Patients treated with a regimen including this compound showed a significant decrease in viral load compared to those receiving standard antiretroviral therapy alone. This suggests that 3'-O-AcThd may enhance the efficacy of existing treatments .

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFKBRPHBYCMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943402 | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21090-30-2 | |

| Record name | NSC130219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3'-O-Acetylthymidine?

A1: this compound has the molecular formula C12H16N2O6 and a molecular weight of 284.26 g/mol. [, ]

Q2: What are the key spectroscopic characteristics of this compound?

A2: Raman spectroscopy has been used to differentiate the structure of this compound from other thymidine derivatives like thymidine itself (TM) and 3',5'-di-O-acetylthymidine (3'5'DOATM). These differences arise from conformational variations in the thymidine moiety. [] Additionally, X-ray powder diffraction data has been used to determine the crystal structure of this compound. []

Q3: How is this compound typically synthesized?

A3: Several synthetic routes exist, including:

- Direct acetylation: This involves reacting thymidine with an acetylating agent, such as acetic anhydride. [, ]

- Selective hydrolysis: this compound can be obtained via the selective enzymatic hydrolysis of the 5′-O-acetyl group of 3′,5′-di-O-acetylthyidine using enzymes like porcine pancreatic lipase. []

Q4: Can this compound be used in oligonucleotide synthesis?

A4: Yes, this compound serves as a building block in oligonucleotide synthesis. It can react with a nucleotide-5'-phosphorylating agent to form a dinucleotide. [, ] For example, it reacts with thymidine 5'-monophosphate in the presence of dimethylformamidethionyl chloride complex to yield thymidinyl (3'-5') thymidine. []

Q5: Has this compound been used to synthesize other modified nucleotides?

A5: Yes, this compound has been used as a starting material in the synthesis of a novel phosphoramidite, 5'-O-(3-thiopropyl)methylphosphorylthymidine 3'-(2-cyanoethyl)phosphoramidite. [] This involved a three-step reaction sequence starting from this compound.

Q6: What are the biological applications of this compound?

A6: this compound is mainly used in research settings. It can be employed as:

- A building block for modified oligonucleotides: This allows researchers to study the impact of modifications on oligonucleotide properties and function. [, ]

- A substrate for studying enzyme activity: For instance, the regioselective hydrolysis of this compound by various lipases and esterases has been investigated. []

- A precursor for synthesizing potentially bioactive compounds: This includes analogues of nucleoside antibiotics like ascamycin, with potential antiviral activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.